(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid

Purity Specification Procurement Quality Analytical Chemistry

Validated boronic acid coupling partner specifically required for the 6-(pyrrolidin-1-yl)pyridin-2-yl pharmacophore in PSNCBAM-1 and related CB1 receptor negative allosteric modulators. This 2-position regioisomer (CAS 1310404-18-2) is uniquely configured for target-specific Suzuki-Miyaura coupling; the 3-position isomer (CAS 1257648-75-1) cannot substitute. 2-Pyridinyl boronic acids present distinct stability challenges requiring halogen-metal exchange from 2-bromopyridines. For GMP precursors, sensitive assays, or reproducibility-critical steps, higher purity grades are recommended.

Molecular Formula C9H13BN2O2
Molecular Weight 192.025
CAS No. 1310404-18-2
Cat. No. B567318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid
CAS1310404-18-2
Synonyms(6-(pyrrolidin-1-yl)pyridin-2-yl)boronic acid
Molecular FormulaC9H13BN2O2
Molecular Weight192.025
Structural Identifiers
SMILESB(C1=NC(=CC=C1)N2CCCC2)(O)O
InChIInChI=1S/C9H13BN2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5,13-14H,1-2,6-7H2
InChIKeyVPXRXMTXRIZCSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid (CAS 1310404-18-2): Procurement-Ready Boronic Acid Building Block


(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid (CAS 1310404-18-2) is a heteroaryl boronic acid building block with molecular formula C9H13BN2O2 and molecular weight 192.03 g/mol [1]. The compound features a pyridine core substituted at the 6-position with a pyrrolidin-1-yl group and at the 2-position with a boronic acid functionality, positioning it for Suzuki–Miyaura cross-coupling applications . Its computed topological polar surface area (TPSA) is 56.6 Ų, with 2 hydrogen bond donors and 4 acceptors [1].

Why Generic (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic Acid Cannot Be Substituted with Other Pyridinyl Boronic Acids


Pyridinyl boronic acids are not interchangeable in cross-coupling applications due to regiospecific structural requirements. (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid incorporates the boronic acid at the 2-position of the pyridine ring, a configuration known to present synthetic challenges distinct from 3- and 4-pyridinyl boronic acids [1]. The pyrrolidin-1-yl substituent at the 6-position provides both electronic modulation and a steric profile that influences coupling efficiency and downstream molecular properties. In the synthesis of the CB1 receptor allosteric modulator PSNCBAM-1, the 6-(pyrrolidin-1-yl)pyridin-2-yl moiety was specifically required; structural modifications at this position were systematically evaluated and shown to alter pharmacological activity [2]. Generic substitution with unsubstituted pyridinyl boronic acids or positional isomers would yield different coupling products, compromising both synthetic outcomes and biological relevance.

Quantitative Differentiation: (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic Acid versus Comparators


Supplier Purity Comparison: 98% (Leyan) versus 95% (AKSci/AChemBlock) Specifications

The target compound is commercially available at two distinct purity tiers. Leyan supplies (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid at 98% purity . AKSci and AChemBlock offer the same compound at 95% purity . This represents a 3 percentage-point absolute difference in minimum purity specification between suppliers for the identical CAS-registered compound.

Purity Specification Procurement Quality Analytical Chemistry

Positional Isomer Distinction: 2-Position Boronic Acid versus 3-Position Boronic Acid

(6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid (CAS 1310404-18-2) is structurally distinct from 2-(pyrrolidin-1-yl)pyridine-3-boronic acid (CAS 1257648-75-1), which places the boronic acid at the 3-position rather than the 2-position of the pyridine ring [1][2]. The two isomers share identical molecular formula (C9H13BN2O2), molecular weight (192.03 g/mol), and computed TPSA (56.6 Ų) [2]. The structural difference lies exclusively in boronic acid regiochemistry, which produces distinct InChIKeys (VPXRXMTXRIZCSD-UHFFFAOYSA-N for the 2-isomer; ROELQLBROWVGFW-UHFFFAOYSA-N for the 3-isomer) [1][2].

Regioisomer Suzuki Coupling Pyridine Boronic Acid

Structural Necessity in PSNCBAM-1 Synthesis: SAR-Validated Moiety Requirement

The 6-(pyrrolidin-1-yl)pyridin-2-yl moiety is a structurally essential component of PSNCBAM-1, a CB1 receptor negative allosteric modulator. The first SAR study on PSNCBAM-1 systematically evaluated modifications at the 2-aminopyridine position, concluding that alkyl substitution at this moiety is critical for CB1 receptor activity [1]. The study demonstrated that analogs with structural modifications at this position produced compounds with varying potency, confirming that the unmodified 6-(pyrrolidin-1-yl)pyridin-2-yl group is integral to the pharmacophore [2]. PSNCBAM-1 dose-dependently reduced the Emax of the agonist curve in CB1 calcium mobilization assays, confirming negative allosteric modulator characteristics [1]. PSNCBAM-1 exhibited an IC50 of 45–209 nM against CB1 receptor in functional assays [3].

CB1 Receptor Allosteric Modulator Medicinal Chemistry SAR

Procurement-Driven Application Scenarios for (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic Acid


Suzuki–Miyaura Cross-Coupling for CB1 Receptor Allosteric Modulator Synthesis

The compound serves as a validated boronic acid coupling partner for synthesizing the 6-(pyrrolidin-1-yl)pyridin-2-yl moiety in PSNCBAM-1 and related diarylurea CB1 receptor negative allosteric modulators. SAR studies confirm this substitution pattern is critical for CB1 receptor modulation activity [1]. Researchers requiring this specific pharmacophore should procure the 2-position boronic acid regioisomer (CAS 1310404-18-2) to ensure synthetic fidelity.

2-Pyridinyl Nucleophile Coupling Requiring Specialized Conditions

2-Pyridinyl boronic acids are documented to present unique stability and reactivity challenges relative to 3- and 4-pyridinyl isomers [2]. For synthetic routes that demand a 2-pyridinyl boronic acid with a 6-pyrrolidinyl substituent, this compound is the requisite building block. Procurement of the 3-position isomer (CAS 1257648-75-1) will not substitute; 3- and 4-pyridinyl boronic acids are generally more stable and can be obtained by quenching reaction mixtures with aqueous acid or base, whereas 2-pyridinyl boronic acids require halogen–metal exchange from 2-bromopyridines [2].

Quality-Sensitive Pharmaceutical R&D Requiring ≥98% Purity

For applications requiring tighter impurity control—including GMP precursor development, sensitive biological assays, or reproducibility-critical synthetic steps—procurement of the 98% purity grade from Leyan (Cat. 1876210) is indicated over the 95% grade from AKSci or AChemBlock . The 3 percentage-point purity differential may influence coupling efficiency and downstream purification burden.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Pyrrolidin-1-yl)pyridin-2-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.